molecular formula C4H5FN2 B3357006 4-Fluoro-1-methyl-1H-pyrazole CAS No. 69843-14-7

4-Fluoro-1-methyl-1H-pyrazole

Cat. No.: B3357006
CAS No.: 69843-14-7
M. Wt: 100.09 g/mol
InChI Key: FSOOSGIZMQWMPQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-methyl-1H-pyrazole typically involves the cyclocondensation of fluorinated 1,3-dielectrophilic compounds with hydrazines. One common method includes the reaction of 2,3,3-trifluoroalkenyl phosphates, sulfonates, or silyloxy derivatives with hydrazines . This reaction is carried out under basic conditions, often using sodium carbonate or triethylamine as the base.

Industrial Production Methods: In industrial settings, the synthesis of fluorinated pyrazoles can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of fluorinated building blocks and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to the inhibition or activation of the target enzyme or receptor, thereby modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combined presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric properties and binding interactions with molecular targets.

Properties

IUPAC Name

4-fluoro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2/c1-7-3-4(5)2-6-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOOSGIZMQWMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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